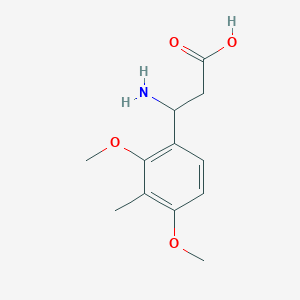

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid

Description

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is a β-amino acid derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 4-positions and a methyl group at the 3-position. The unique substitution pattern of this compound likely influences its physicochemical properties, such as solubility, lipophilicity, and steric hindrance, which are critical for biological interactions .

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-amino-3-(2,4-dimethoxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-7-10(16-2)5-4-8(12(7)17-3)9(13)6-11(14)15/h4-5,9H,6,13H2,1-3H3,(H,14,15) |

InChI Key |

ZSSZTKLDNSWOOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(CC(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid typically involves multi-step organic synthesis techniques. One possible route could involve the following steps:

Starting Material: Begin with 2,4-methoxy-3-methyl-benzaldehyde.

Aldol Condensation: React the benzaldehyde with a suitable amino acid precursor under basic conditions to form an intermediate.

Reduction: Reduce the intermediate to introduce the amino group.

Final Steps: Introduce the propionic acid side chain through appropriate reactions such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The phenyl ring substituents in β-amino acids significantly modulate their properties. Below is a comparison of key analogs:

*Calculated based on molecular formula C₁₂H₁₇NO₅.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound contrast with nitro or fluoro substituents (electron-withdrawing) in analogs like , altering electronic environments for reactions.

- Positional Isomerism : Para-methoxy analogs (e.g., ) lack the steric and electronic complexity of ortho/meta-substituted derivatives.

Biological Activity

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid (commonly referred to as AMMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of AMMPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

AMMPA is characterized by its unique structure that includes an amino group and a methoxy-substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 221.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of AMMPA derivatives. For instance, a series of compounds derived from similar structures exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for some derivatives were reported as low as 0.69 μM, indicating strong inhibitory activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| AMMPA Derivative 1 | HeLa | 0.69 |

| AMMPA Derivative 2 | HCT-116 | 11.0 |

| Doxorubicin | HeLa | 2.29 |

Neuroprotective Effects

AMMPA has also been investigated for neuroprotective effects. It has been shown to inhibit amyloid fibril formation in peptide analogs associated with neurodegenerative diseases such as Alzheimer's. The modification of peptides with AMMPA resulted in altered morphologies that did not exhibit typical amyloid characteristics, suggesting a potential role in preventing neurodegeneration .

The mechanisms through which AMMPA exerts its biological effects are still under investigation. However, studies suggest that it may interact with various molecular targets involved in cellular signaling pathways. For example, the incorporation of AMMPA into peptide sequences has been shown to modify their structural properties and influence their aggregation behavior, which is crucial in diseases characterized by protein misfolding .

Case Study 1: Antiproliferative Activity

In a controlled study, researchers synthesized several AMMPA derivatives and tested their antiproliferative activity against cancer cell lines. The study found that specific modifications to the structure significantly enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents .

Case Study 2: Amyloid Inhibition

Another study focused on the incorporation of AMMPA into amyloidogenic peptides. It was observed that the modified peptides displayed a polydisperse microsphere morphology and did not respond to Congo red staining, a characteristic of amyloid fibers. This suggests that AMMPA could be used as a scaffold for designing inhibitors of amyloid formation .

Future Directions

The promising biological activities of AMMPA suggest several avenues for future research:

- Structural Optimization : Further modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Evaluation of the pharmacokinetics and pharmacodynamics in animal models.

- Therapeutic Applications : Exploration of potential applications in cancer therapy and neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.